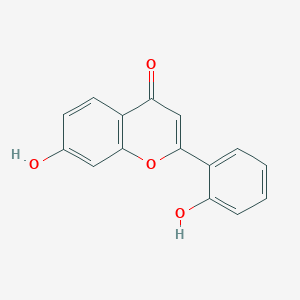

7,2'-Dihydroxyflavone

Descripción general

Descripción

7,2’-Dihidroxi flavona (también conocida como 7,2’-DHF) es un compuesto flavonoides. Se puede aislar de las raíces de Glycyrrhiza uralensis Este polvo cristalino amarillo exhibe diversas actividades biológicas, incluyendo efectos antioxidantes, antiinflamatorios, anticancerígenos y neuroprotectores .

Métodos De Preparación

Rutas Sintéticas::

Aislamiento de Glycyrrhiza uralensis: 7,2’-Dihidroxi flavona se puede extraer de las raíces de Glycyrrhiza uralensis.

Síntesis Química: Aunque no se sintetiza comúnmente, los métodos químicos pueden producir 7,2’-DHF.

Producción Industrial:: Los métodos de producción a escala industrial para 7,2’-Dihidroxi flavona son limitados debido a su origen natural. La investigación continúa explorando rutas sintéticas eficientes.

Análisis De Reacciones Químicas

7,2’-Dihidroxi flavona sufre diversas reacciones químicas:

Oxidación: Puede oxidarse en condiciones específicas.

Reducción: Las reacciones de reducción pueden modificar su estructura.

Sustitución: Se pueden introducir sustituyentes en diferentes posiciones.

Reactivos Comunes: Se utilizan reactivos como el peróxido de hidrógeno (H₂O₂), agentes reductores y ácidos de Lewis.

Productos Principales: Los productos específicos dependen de las condiciones de reacción y los sustituyentes.

Aplicaciones Científicas De Investigación

Neuroprotection

One of the most promising applications of 7,2'-Dihydroxyflavone is in neuroprotection. It acts as an agonist for the tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF). This interaction promotes neuron survival and function, potentially leading to therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Key Findings:

- Mechanism: Binding to TrkB induces receptor dimerization and autophosphorylation.

- Effects: Enhances cognitive function and protects against neurodegeneration .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways by inhibiting pro-inflammatory mediators such as Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α) .

Research Insights:

- Dosage: Effective at doses around 50 mg/kg in animal models.

- Therapeutic Potential: Could be beneficial in treating conditions characterized by chronic inflammation .

Cancer Research

The compound is being explored for its potential role in cancer prevention and treatment. Research has indicated that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Important Observations:

- Mechanisms: Involves modulation of signaling pathways related to cell cycle regulation.

- Applications: Potential use as an adjunct therapy in cancer treatment protocols .

Cosmetic Industry

Due to its antioxidant properties, this compound is being investigated for applications in skincare products. Its ability to protect skin cells from oxidative stress makes it a valuable ingredient for anti-aging formulations .

Market Relevance:

- Benefits: Protects against UV-induced damage and improves skin health.

- Product Development: Incorporation into creams and serums targeting skin rejuvenation .

Pharmaceutical Applications

In pharmaceuticals, this compound is being researched for its potential benefits in drug development. Its neuroprotective and anti-inflammatory properties position it as a candidate for new therapeutic agents targeting neurological disorders and inflammatory diseases .

Summary Table of Applications

| Application Area | Key Benefits | Mechanism of Action |

|---|---|---|

| Neuroprotection | Enhances neuron survival | Agonist of TrkB receptor |

| Anti-inflammatory | Reduces inflammation | Inhibition of COX enzymes and TNF-α |

| Cancer Research | Inhibits cancer cell growth | Modulation of cell cycle signaling pathways |

| Cosmetics | Antioxidant protection for skin | Scavenges free radicals |

| Pharmaceuticals | Potential new treatments for various diseases | Multi-target interactions affecting cellular processes |

Mecanismo De Acción

7,2’-Dihidroxi flavona ejerce sus efectos mediante:

Comparación Con Compuestos Similares

Si bien 7,2’-Dihidroxi flavona es única en sus propiedades, otros flavonoides comparten similitudes estructurales. Algunos compuestos similares incluyen:

7,4’-Dihidroxi flavona (7,4’-DHF): Derivado de Glycyrrhiza uralensis, también exhibe interesantes actividades biológicas.

Otros Flavonoides: Quercetina, kaempferol y apigenina son compuestos relacionados.

Actividad Biológica

7,2'-Dihydroxyflavone (7,2'-DHF) is a flavonoid compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 7,2'-DHF, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant research findings.

Chemical Structure and Properties

7,2'-DHF is characterized by its molecular formula and a molar mass of approximately 254.24 g/mol. The unique positioning of hydroxyl groups at the 7 and 2' positions of the flavone structure significantly influences its biological activity and binding affinity to various receptors, particularly the TrkB receptor.

The primary mechanisms through which 7,2'-DHF exerts its biological effects include:

- TrkB Receptor Agonism : 7,2'-DHF selectively binds to TrkB receptors, leading to receptor dimerization and autophosphorylation. This interaction activates downstream signaling pathways that promote neuronal survival and function .

- Antioxidant Activity : The compound exhibits potent antioxidant properties that protect against oxidative stress-induced damage in neuronal cells. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Neuroprotection : By mimicking brain-derived neurotrophic factor (BDNF), 7,2'-DHF promotes neuroprotection and cognitive enhancement through modulation of signaling pathways involved in neuronal health .

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective effects of 7,2'-DHF in preclinical models:

- Alzheimer's Disease : Research indicates that 7,2'-DHF can mitigate cognitive decline by activating TrkB signaling pathways, thus enhancing synaptic plasticity and neuronal survival in models of Alzheimer's disease .

- Parkinson's Disease : The compound has shown promise in protecting dopaminergic neurons from oxidative stress-induced toxicity, which is a hallmark of Parkinson's disease pathology .

Anticancer Properties

7,2'-DHF has also been investigated for its anticancer properties:

- Melanoma : A study demonstrated that 7,2'-DHF inhibits growth and metastasis in melanoma cells by downregulating microphthalmia-associated transcription factor (MITF), which is crucial for melanoma progression .

- Leukemia : In vitro studies have shown that 7,2'-DHF exhibits cytotoxic effects against human monocytic leukemia cells, suggesting its potential as an anticancer agent .

Antifungal Activity

Recent investigations into the antifungal properties of flavonoids have identified 7,2'-DHF as having moderate antifungal activity against Candida albicans. Its ability to disrupt biofilm formation presents a novel approach to treating fungal infections .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Agarwal et al. (2020) | Highlighted the role of flavonoids like 7,2'-DHF in drug discovery for neurodegenerative diseases. |

| Wang et al. (2020) | Discussed the antioxidant capabilities of flavonoids in combating oxidative stress-related diseases. |

| Proença et al. (2018) | Explored the inhibitory effects of flavonoids on phosphatases related to neurodegeneration. |

| Spagnuolo (2020) | Examined the intersection of nutrition and pharmacology in flavonoid research. |

Propiedades

IUPAC Name |

7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-11-13(18)8-15(19-14(11)7-9)10-3-1-2-4-12(10)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGPQONICGTVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419806 | |

| Record name | 7,2'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77298-66-9 | |

| Record name | 7,2'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.